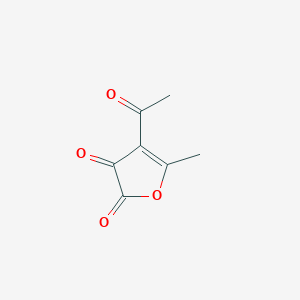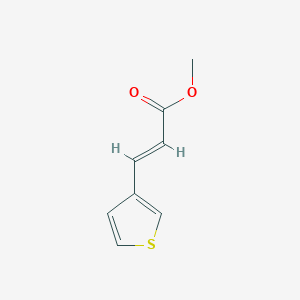
3-Thiophen-3-yl-acrylic acid methyl ester
Vue d'ensemble
Description
“3-Thiophen-3-yl-acrylic acid methyl ester” is a synthetic intermediate that is useful for pharmaceutical synthesis . It has a molecular formula of C8H8O2S .
Molecular Structure Analysis
The molecular structure of “3-Thiophen-3-yl-acrylic acid methyl ester” is defined by both the head-to-tail polymer linkages and the conformation of the acrylic acid methyl ester side groups . It has a molecular weight of 168.2 .Chemical Reactions Analysis
While specific chemical reactions involving “3-Thiophen-3-yl-acrylic acid methyl ester” are not available, it’s known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol . .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene-based analogs, such as 3-Thiophen-3-yl-acrylic acid methyl ester, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Pharmaceutical Synthesis
3-Thiopheneacrylic acid methyl ester is a synthetic intermediate useful for pharmaceutical synthesis . It can be used in the production of various drugs and therapeutic agents.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, enhancing their performance and efficiency.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are utilized in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are crucial components in flexible electronic devices, contributing to the development of flexible displays and sensors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are widely used in display technology for televisions, smartphones, and other electronic devices due to their high efficiency and color performance.
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of industrial equipment and structures.
Biological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Structural and Electronic Properties
Poly(3-thiophene-3-yl-acrylic acid), a derivative of 3-Thiophen-3-yl-acrylic acid methyl ester, has been studied for its structural and electronic properties . This polymer is soluble in polar solvents and has been characterized by FTIR, 1H NMR, and UV-vis experiments .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
This compound is primarily used as a synthetic intermediate in various chemical reactions
Biochemical Pathways
As a synthetic intermediate, 3-Thiophen-3-yl-acrylic acid methyl ester is involved in various chemical reactions rather than specific biochemical pathways . The affected pathways and their downstream effects would be determined by the specific reactions in which this compound is utilized.
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a synthetic intermediate, its effects would be determined by the specific reactions in which it is used .
Action Environment
The action, efficacy, and stability of 3-Thiophen-3-yl-acrylic acid methyl ester can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors can affect the compound’s reactivity and the outcomes of the chemical reactions in which it is used.
Propriétés
IUPAC Name |
methyl (E)-3-thiophen-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKIESAKFXOHF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophen-3-yl-acrylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does poly(3-thiophen-3-yl-acrylic acid methyl ester) compare to other anticorrosive additives in marine epoxy paints?
A: The research [] compared the anticorrosive properties of poly(3-thiophen-3-yl-acrylic acid methyl ester) to zinc phosphate (Zn3(PO4)2) and polyaniline (PAni) when incorporated into a marine epoxy primer. While all three additives provided some level of corrosion protection, polyaniline demonstrated superior performance compared to both the polythiophene derivative and zinc phosphate. The study attributes this difference to the higher electroactivity of polyaniline, suggesting that the ability to store charge plays a significant role in corrosion inhibition by organic additives.
Q2: Why is poly(3-thiophen-3-yl-acrylic acid methyl ester) considered as an anticorrosive additive for marine epoxy paints?
A: Poly(3-thiophen-3-yl-acrylic acid methyl ester) belongs to the class of conducting polymers (CPs) []. These materials possess inherent redox properties, enabling them to interact with metal surfaces and potentially create a protective barrier against corrosive agents. This specific polythiophene derivative incorporates carboxylate side groups, which can enhance its solubility and compatibility with the epoxy matrix. These characteristics make it a promising candidate for investigation as an anticorrosive additive in marine coatings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



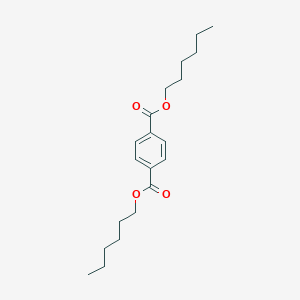
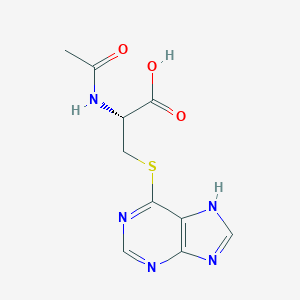

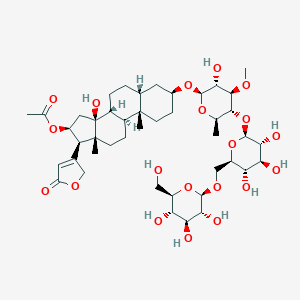
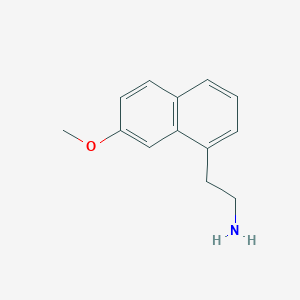
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
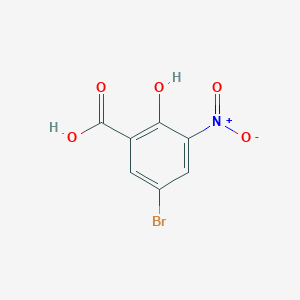
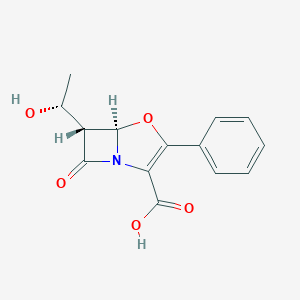
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
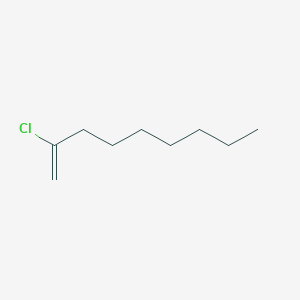
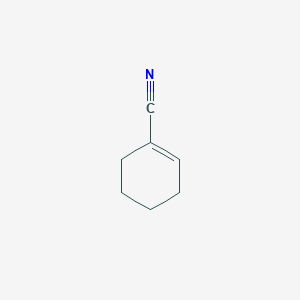
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

